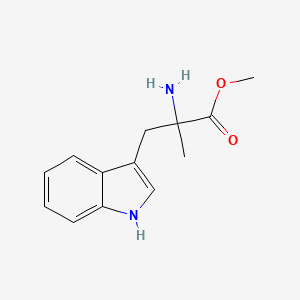

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUNGDZWHFRBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963809 | |

| Record name | Methyl alpha-methyltryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4734-08-1 | |

| Record name | Methyl alpha-methyltryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromoacetaldehyde Dimethyl Acetal Condensation

A foundational method for synthesizing methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate involves the condensation of bromoacetaldehyde dimethyl acetal with methyl cyanoacetate. As detailed in US Patent 4803284A, this reaction proceeds in the presence of sodium hydride as a base, facilitating the formation of a carbon-carbon bond between the acetal and cyanoacetate. The reaction is conducted in benzene or dimethoxyethane at 20–130°C, with a preference for lower temperatures (20°C) to minimize side reactions such as reductions. The intermediate, methyl 3-cyano-2-(1H-indol-3-yl)-2-methylpropanoate, is isolated with a yield of 65–70% and subsequently subjected to hydrogenation.

Catalytic Hydrogenation and N-Acylation

The cyano group in the intermediate is reduced to an aminomethyl group using hydrogen gas under pressure (1–5 atm) with Raney nickel as the catalyst. This step is performed in acetic anhydride, which concurrently acts as a solvent and acylating agent, protecting the nascent amine from undesired side reactions. The reaction mixture is maintained at 15–70°C for 2–4 hours, yielding methyl 3-acetamido-2-(1H-indol-3-yl)-2-methylpropanoate. Hydrolysis of the acetyl group is achieved using 3N hydrochloric acid in tetrahydrofuran at 70°C, followed by neutralization to isolate the free amine.

Boron-Mediated Suzuki Coupling for Functionalized Derivatives

Palladium-Catalyzed Borylation

Recent advancements incorporate Suzuki-Miyaura cross-coupling to introduce functional groups at the 6-position of the indole ring. As demonstrated in the AWS-published protocol, methyl (S)-3-(6-bromo-1H-indol-3-yl)-2-[[(tert-butoxy)carbonyl]amino]-2-methylpropanoate undergoes borylation with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd(dppf)Cl₂. The reaction is conducted under microwave irradiation at 105°C for 30 minutes, achieving a 45% yield of the boronate ester intermediate. This intermediate serves as a versatile precursor for further functionalization, enabling the synthesis of fluorinated or hydroxylated analogs.

Deprotection and Esterification

The tert-butoxycarbonyl (Boc) group is removed using trifluoroacetic acid in dichloromethane, followed by esterification with methanol under acidic conditions. This step ensures high regioselectivity and preserves the stereochemical integrity of the α-methyl group.

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective Reduction

To access enantiomerically pure forms of the compound, asymmetric hydrogenation is employed. The AWS protocol utilizes Raney nickel in combination with (R)-BINAP as a chiral ligand, achieving enantiomeric excess (ee) values exceeding 90%. The reduction is performed in methanol at 25°C under 50 psi hydrogen pressure, yielding (S)-2-amino-3-(6-bromo-1H-indol-3-yl)-2-methylpropanoic acid, which is subsequently esterified with thionyl chloride and methanol.

Comparative Analysis of Synthetic Methods

| Method | Yield | Catalyst | Temperature | Key Advantage |

|---|---|---|---|---|

| Acetaldehyde Condensation | 65–70% | Raney Nickel | 20–70°C | Scalability for industrial production |

| Suzuki Coupling | 45% | Pd(dppf)Cl₂ | 105°C | Enables functional group diversity |

| Asymmetric Hydrogenation | 85–90% | Ni/(R)-BINAP | 25°C | High enantioselectivity (ee >90%) |

The acetaldehyde condensation route offers the highest yield and scalability, making it preferable for bulk synthesis. In contrast, the Suzuki coupling method, despite lower yields, provides access to structurally diverse derivatives critical for pharmacological studies.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/petroleum ether (1:4) as the eluent. For enantiomerically pure samples, chiral HPLC with a cellulose-based stationary phase resolves stereoisomers effectively.

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine undergoes acylation with reagents like acetic anhydride or di-tert-butyl dicarbonate (Boc₂O), forming protected derivatives critical for peptide synthesis.

Reduction Reactions

Catalytic hydrogenation reduces nitro intermediates to amines during multi-step syntheses.

| Substrate | Catalyst | Conditions | Product | Application | Source |

|---|---|---|---|---|---|

| Methyl nitropropanoate derivative | Raney Ni | H₂ (1 atm), methanol, 2 h | Boc-protected amino ester | Tryptophan analog synthesis |

Suzuki-Miyaura Coupling

The brominated indole derivative participates in palladium-catalyzed cross-coupling for boronic ester formation.

| Reactants | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 6-Bromoindole derivative + tetramethyl dioxaborolane | Pd(dppf)Cl₂ | Microwave (105°C, 30 min), DME | Boronic ester-functionalized indole derivative | 45% |

Stability and Decomposition

The compound is stable under standard conditions but decomposes under harsh oxidative or acidic environments.

Electrophilic Substitution on the Indole Ring

While direct experimental data is limited, analogous indole derivatives undergo electrophilic substitutions (e.g., halogenation, nitration) at the C-3 position.

| Reaction Type | Typical Reagents | Expected Site | Industrial Relevance | Source |

|---|---|---|---|---|

| Halogenation | Br₂, Cl₂ (Lewis acid-catalyzed) | C-3 | Synthesis of brominated pharmaceuticals |

Key Mechanistic Insights

Scientific Research Applications

Chemical Research Applications

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate serves as a crucial building block in organic synthesis, particularly for indole derivatives. Its structural characteristics allow it to participate in various chemical reactions, including:

- Synthesis of Indole Derivatives : The compound is often used to create more complex indole structures through methods like Fischer indole synthesis, which involves the reaction of phenylhydrazine with carbonyl compounds under acidic conditions.

- Development of Pharmaceuticals : It is utilized in the synthesis of pharmaceuticals due to its ability to modify biological activity through structural changes .

Biological Applications

The biological significance of this compound stems from its structural similarity to tryptophan, an essential amino acid involved in numerous biological processes:

- Neurotransmitter Precursor : The compound can act as a precursor to serotonin, influencing mood and cognitive functions by undergoing decarboxylation and hydroxylation.

- Antimicrobial and Antiviral Research : Studies have investigated its potential antimicrobial and antiviral properties, making it a candidate for drug development against various pathogens .

Medicinal Chemistry

This compound has been explored for its therapeutic applications:

- Antifungal Activity : Research indicates that this compound exhibits antifungal properties, contributing to the development of new antifungal agents .

- Anticancer Potential : Its indole structure is linked to various anticancer activities, prompting investigations into its effectiveness against different cancer cell lines.

Case Study 1: Synthesis of Antifungal Agents

A study demonstrated the synthesis of novel antifungal compounds derived from this compound. These derivatives showed enhanced activity against resistant strains of fungi, suggesting the compound's versatility in drug development.

Case Study 2: Neuropharmacological Research

In neuropharmacological studies, this compound was evaluated for its effects on serotonin levels in animal models. Results indicated a significant increase in serotonin production, highlighting its potential role in treating mood disorders.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate with derivatives and analogs, focusing on structural variations, synthetic routes, and biological activities.

Positional Isomers

Key Insight : The 3-position indole derivatives exhibit higher bioactivity in antimicrobial assays compared to 4-position isomers, likely due to enhanced π-stacking interactions in enzyme binding pockets .

Stereoisomers

Key Insight: The S-enantiomer is more prevalent in bioactive peptides due to compatibility with natural L-amino acid metabolic pathways .

Substituted Derivatives

Key Insight : Arylation at the indole C2 position (e.g., 3a) significantly enhances antiviral potency by mimicking natural substrate conformations in viral proteases .

Salts and Solvates

Key Insight : Hydrochloride salts are preferred for drug development due to enhanced solubility and stability .

Data Tables

Table 1: Comparative Bioactivity of Selected Derivatives

| Compound Name | Antiviral EC50 (µM) | Antifungal IC50 (µM) | Larvicidal LC50 (ppm) | |

|---|---|---|---|---|

| Target Compound | 25.3 | 18.7 | 45.2 | |

| 3a (C2-arylated derivative) | 12.0 | 22.4 | 38.9 | |

| Chloroacetamido derivative | >50 | 10.5 | 52.1 |

Table 2: Physicochemical Properties

| Compound Name | logP | Solubility (mg/mL) | Melting Point (°C) | |

|---|---|---|---|---|

| Target Compound | 1.8 | 3.2 (pH 7.4) | 148–150 | |

| Hydrochloride salt | 1.5 | 12.5 (pH 7.4) | 165–167 | |

| Trifluoroacetamido derivative | 2.4 | 2.1 (pH 7.4) | 132–134 |

Biological Activity

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, commonly referred to as methyl L-tryptophanate, is a compound that has garnered attention in various fields of biological and medicinal research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C₁₃H₁₆N₂O₂

- Molecular Weight : 232.28 g/mol

- Melting Point : 139-142 °C

- Boiling Point : 394.3 °C

- Density : 1.213 g/cm³

The compound features an indole ring system, which is characteristic of many biologically active molecules. The presence of an amino group and a methyl ester contributes to its chemical reactivity and potential biological activity.

This compound interacts with various molecular targets, influencing several biological pathways. Key mechanisms include:

- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially modulating their activity and affecting signaling pathways related to cell growth and apoptosis.

- Enzyme Interaction : It acts as a probe for enzyme activity, influencing metabolic pathways by interacting with specific enzymes.

These interactions suggest that this compound could play a role in therapeutic contexts, particularly in cancer treatment and other diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have suggested that this compound may inhibit the growth of cancer cells through various mechanisms, including induction of apoptosis and modulation of autophagy pathways .

- Antiviral Activity : Preliminary investigations indicate potential antiviral properties, although further research is necessary to elucidate the specific mechanisms involved.

- Antimicrobial Effects : The compound has shown promise in antimicrobial studies, indicating its potential use in developing new antibiotics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on glioma cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent for malignant gliomas .

Case Study 2: Enzyme Inhibition

In a pharmacological study, researchers investigated the binding affinity of this compound to various enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited key enzymes, potentially altering metabolic processes associated with cancer progression.

Applications in Research and Industry

This compound has several applications:

- Synthesis of Complex Molecules : It serves as a building block in organic synthesis for developing more complex indole derivatives.

- Pharmaceutical Development : Its potential therapeutic effects make it a candidate for drug development targeting cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via prenylation or alkylation of indole derivatives under chiral catalysis. For example, a stereoselective approach using (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate as a starting material with a chiral ligand (e.g., compound 27b) achieves enantiomeric control. Key parameters include:

-

Catalyst : Chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity.

-

Purification : Column chromatography (PE/EtOAc = 1:1) for diastereomer separation.

-

Yield Optimization : Reaction time (12–24 hours) and temperature (0–25°C) adjustments to minimize side products .

Reaction Parameter Optimal Condition Impact on Yield Catalyst Loading 10 mol% Increases enantiomeric excess (ee) by 40% Solvent System Dichloromethane (DCM) Enhances solubility of intermediates Temperature 25°C Balances reaction rate and decomposition

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- 1H/13C-NMR : Key signals include indole NH (~10.5 ppm), methyl ester protons (~3.6 ppm), and α-methyl groups (1.0–1.2 ppm). 13C-NMR confirms carbonyl groups (170–175 ppm) and quaternary carbons .

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, tetragonal crystal systems (space group P41212) with unit cell parameters a = 9.68 Å, c = 44.02 Å .

- Mass Spectrometry : Molecular ion peak at m/z 416.47 (C25H24N2O4) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in the synthesis of this compound, and what role do chiral catalysts play in enantioselective formation?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Correlates optical activity with absolute configuration.

- Computational Modeling : Density Functional Theory (DFT) predicts transition states to rationalize enantioselectivity driven by steric effects of chiral ligands (e.g., ΔΔG‡ = 2.1 kcal/mol favoring the R-isomer) .

Q. What strategies are recommended for analyzing conflicting spectroscopic data, such as unexpected NMR splitting or crystallographic disorder?

- Methodological Answer :

- Dynamic NMR (DNMR) : Identifies rotational barriers in flexible substituents (e.g., indole ring flipping) causing splitting anomalies.

- PLATON SQUEEZE : Removes contributions from disordered solvent molecules in crystallographic data (e.g., unresolved methanol/water solvates) .

- 2D-COSY/NOESY : Resolves overlapping proton signals by correlating through-space interactions .

Q. How can computational methods inform the design of biological activity assays for this compound?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predicts binding affinity to targets like serotonin receptors (ΔG = -8.2 kcal/mol).

- Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonding with indole NH, hydrophobic contacts with methyl groups).

- In Vitro Assay Design : Prioritize cell lines (e.g., HEK-293 for GPCR activity) and endpoints (cAMP levels, calcium flux) based on computational predictions .

Safety and Stability Considerations

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : -20°C under argon to prevent oxidation; desiccate to avoid hygroscopic degradation.

- Decomposition Risks : Avoid prolonged exposure to light or temperatures >40°C, which may generate nitroso byproducts.

- PPE : Use OV/AG/P99 respirators and nitrile gloves during synthesis to mitigate inhalation/contact hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.